molecular formula C6H10N2 B3051544 3-(Prop-2-en-1-ylamino)propanenitrile CAS No. 34508-81-1

3-(Prop-2-en-1-ylamino)propanenitrile

Cat. No.: B3051544
CAS No.: 34508-81-1
M. Wt: 110.16 g/mol
InChI Key: QACOAACFEMBVFZ-UHFFFAOYSA-N
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Description

“3-(Prop-2-en-1-ylamino)propanenitrile”, also known as PPAN, is a chemical compound with the molecular formula C6H10N2 . It is an amine and a nitrile group containing compound.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C6H10N2/c1-2-5-8-6-3-4-7/h2,8H,1,3,5-6H2 . The Canonical SMILES representation is C=CCNCCC#N . The molecular weight is 110.16 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 110.16 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 4 . The Exact Mass is 110.084398327 g/mol, and the Monoisotopic Mass is also 110.084398327 g/mol . The Topological Polar Surface Area is 35.8 Ų, and the Heavy Atom Count is 8 .

Scientific Research Applications

Spectroscopy and Molecular Characterization

Infrared, Raman, and surface-enhanced Raman scattering (SERS) techniques have been utilized for the molecular characterization of compounds similar to 3-(Prop-2-en-1-ylamino)propanenitrile. A study involving fenproporex, a compound structurally related to this compound, demonstrated the use of these techniques along with density functional theory (DFT) for detailed band assignments in vibrational spectra. This research provides insights into the molecular structure and interaction with metal nanoparticles, suggesting potential applications in nanotechnology and materials science (Fleming et al., 2011).

Electrochemical Applications

Research has explored the electrochemical behavior of compounds related to this compound. For instance, a study on the electro-polymerization of 3-(9H-carbazol-9-yl)propanenitrile monomer highlighted its potential use in creating electrically active films. This research offers a glimpse into the development of new materials with specialized electrical properties, which could be relevant for applications in electronics and energy storage (Elamin et al., 2021).

Synthetic Chemistry and Drug Development

Compounds structurally similar to this compound have been used in the synthesis of various chemical structures. For example, the synthesis of stereoisomers of a β3-adrenoceptor antagonist utilized a related compound, showcasing its role in medicinal chemistry and drug development (Bredikhina et al., 2016).

Environmental and Material Sciences

The degradation of compounds like this compound in environmental settings has been studied using systems like the Fe(0)/GAC micro-electrolysis system. This research is significant for understanding the environmental impact and degradation pathways of such compounds (Lai et al., 2013).

Optoelectronic and Photophysical Applications

The study of pyrene derivatives, which may include structures similar to this compound, has revealed their potential in optoelectronics. For instance, research on asymmetric pyrene derivatives showed promising applications in nonlinear optics, suggesting their use in advanced photonic devices (Wu et al., 2017).

Crystallography and Structural Analysis

Crystallographic studies of compounds structurally akin to this compound have been conducted to understand their molecular and crystalline structures. Such research is crucial for the development of materials with specific physical and chemical properties (Sharma et al., 2014).

Safety and Hazards

The safety information for “3-(Prop-2-en-1-ylamino)propanenitrile” includes several hazard statements: H227, H302, H312, H314, H332, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name

3-(prop-2-enylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-2-5-8-6-3-4-7/h2,8H,1,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACOAACFEMBVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285169
Record name 3-(prop-2-en-1-ylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34508-81-1
Record name NSC41183
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(prop-2-en-1-ylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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